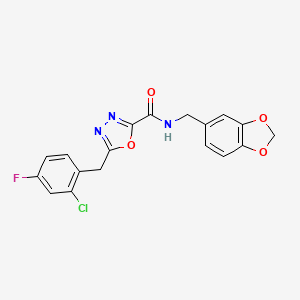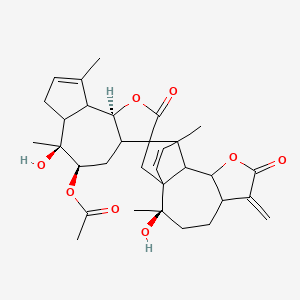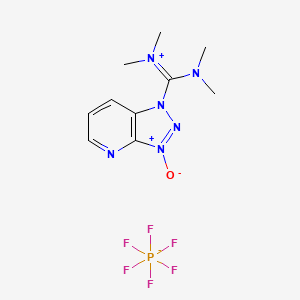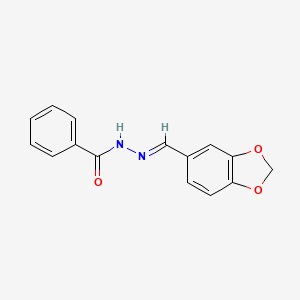
hClpP-activator-D9
Vue d'ensemble
Description
HClpP-activator-D9 is a potent and species-selective activator of human ClpP (hClpP). It mimics the natural chaperone ClpX . The importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP is highlighted .
Synthesis Analysis
Theoretical analysis suggests that the chemical formula of hClpP-activator-D9 is C18H13ClFN3O4 with an exact mass of 389.06 and a molecular weight of 389.767 . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .Molecular Structure Analysis
The molecular structure of hClpP-activator-D9 is yet to be fully elucidated .Chemical Reactions Analysis
HClpP-activator-D9 acts as a potent and species-selective activator of human ClpP (hClpP) by mimicking the natural chaperone ClpX . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .Physical And Chemical Properties Analysis
The physical and chemical properties of hClpP-activator-D9 are yet to be fully elucidated .Applications De Recherche Scientifique
Selective Activation of Human Caseinolytic Protease P
hClpP-activator-D9 is a potent and selective activator of human ClpP, differentiating its action from bacterial homologues due to a unique interaction with the enzyme. The activation mechanism involves mimicking the natural chaperone ClpX, which is not present in bacteria. This selectivity opens pathways for species-specific studies of ClpP function in higher organisms, shedding light on the enzyme's role in mitochondrial protein quality control and its contribution to cellular health and disease states. The structural basis of this selectivity was elucidated through structure-activity relationship studies, highlighting the importance of a halogenated benzyl motif in D9 that interacts with a specific aromatic amino acid network in hClpP. This interaction is tightly regulated by a unique YYW motif, suggesting a novel avenue for investigating mitochondrial proteostasis and its dysregulation in diseases (Stahl et al., 2018).
Design and Synthesis of Tailored hClpP Inhibitors
Further research has led to the design and synthesis of tailored inhibitors for hClpP, exploiting the steric discrimination of a core naphthofuran scaffold that selectively targets the human enzyme. These inhibitors offer improved activity over previously developed compounds and allow for deeper insights into hClpP's biological functions. The development of these inhibitors is crucial for studying cancer cells' proliferation and migration, providing a tool for dissecting the role of hClpP in mitochondrial dysfunction and its implications in cancer and other diseases (Gronauer et al., 2018).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOMXRMDQDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hClpP activator D9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1672949.png)
![2-[[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1672950.png)

![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide](/img/structure/B1672955.png)
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)


![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B1672961.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)